molecular formula C27H35N3O2S B11478695 3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide

3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11478695
M. Wt: 465.7 g/mol
InChI Key: VKOBNBWFTVQWNY-UHFFFAOYSA-N
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Description

3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the tert-butylphenylcarbonyl group and the N,N-dipropylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide stands out due to its complex structure and the combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H35N3O2S

Molecular Weight

465.7 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H35N3O2S/c1-8-14-30(15-9-2)26(32)23-22(21-17(3)16-18(4)28-25(21)33-23)29-24(31)19-10-12-20(13-11-19)27(5,6)7/h10-13,16H,8-9,14-15H2,1-7H3,(H,29,31)

InChI Key

VKOBNBWFTVQWNY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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